Allotetrahydrocortisol-d6
Description
Allotetrahydrocortisol-d6 (5α-pregnan-3α,11β,17α,21-tetrol-20-one-d6) is a deuterium-labeled isotopologue of allotetrahydrocortisol (ATHF), a major metabolite of cortisol. This compound is synthesized by replacing six hydrogen atoms with deuterium at specific positions, typically at sites resistant to metabolic exchange (e.g., C-2, C-4, and C-16 in the steroid nucleus) . The deuterium labeling enhances its utility as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous cortisol metabolites in biological matrices . Its structural fidelity to non-deuterated ATHF ensures minimal chromatographic deviation while enabling precise mass spectrometric differentiation .
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,2-dideuterio-2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,11D2 |
InChI Key |
AODPIQQILQLWGS-RFILBKDYSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allotetrahydrocortisol-d6 involves the incorporation of deuterium atoms into the allotetrahydrocortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated precursors. The process includes purification steps such as chromatography to isolate the desired compound with high purity. The production methods are designed to be cost-effective and scalable to meet the demands of research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
Allotetrahydrocortisol-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone or other oxidized metabolites.
Reduction: Reduction of the keto group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound, which are useful for further biochemical studies and clinical applications .
Scientific Research Applications
Allotetrahydrocortisol-d6 has a wide range of scientific research applications, including:
Mechanism of Action
Allotetrahydrocortisol-d6 exerts its effects by mimicking the behavior of natural cortisol metabolites. It interacts with various molecular targets, including glucocorticoid receptors, and modulates the activity of enzymes involved in cortisol metabolism. The pathways involved include the hypothalamus-pituitary-adrenal axis, which regulates cortisol secretion and its downstream effects .
Comparison with Similar Compounds
Structural and Isotopic Differences
Table 1: Structural and Isotopic Properties of Allotetrahydrocortisol-d6 and Related Compounds
Key Observations :
- Stereochemistry : this compound and THF differ in the reduction of the cortisol A-ring (5α vs. 5β), affecting their metabolic pathways and chromatographic retention .
- Isotopic Labeling: Unlike non-deuterated ATHF, this compound exhibits a molecular weight increase of ~6 Da, critical for avoiding overlap with endogenous analytes in MS .
- Functional Groups : The 11β-hydroxyl group in ATHF-d6 distinguishes it from allotetrahydrocortisone (11-keto), which is a metabolite of cortisone .
Metabolic and Analytical Roles
Table 2: Metabolic Pathways and Analytical Performance
Research Findings :
- 5α vs. 5β Reduction: The 5α-reduction of cortisol (yielding ATHF) is less prevalent in humans compared to 5β-reduction (THF), making ATHF a minor but diagnostically significant metabolite in disorders like adrenal insufficiency .
- Deuterated Standards: ATHF-d6 improves assay precision by mitigating matrix effects; its recovery rates (98–102%) exceed those of non-deuterated analogs in urine and plasma .
- Chromatographic Challenges: High background noise in assays for compounds like 21-deoxycortisol necessitates deuterated ISs to enhance signal-to-noise ratios .
Physicochemical Properties
Table 3: Physicochemical Data
| Property | This compound | Allotetrahydrocortisol (Non-deuterated) | 6β-Hydroxy Cortisol-d4 |
|---|---|---|---|
| Molecular Weight | 386.51 g/mol | 380.48 g/mol | 382.48 g/mol |
| Melting Point | ~245°C (extrapolated) | 244.5°C | 161–168°C (dec.) |
| LogP | 1.65 (predicted) | 1.65 | 1.70 |
| Solubility | Methanol (slight) | Methanol (slight) | Methanol (slight) |
| Stability | -20°C (long-term) | Ambient (degradation-prone) | -20°C |
Notes:
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